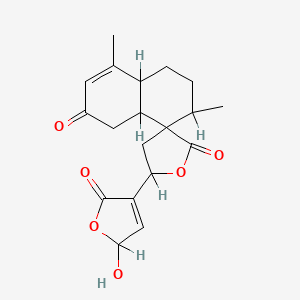
Cajucarinolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cajucarinolide is a clerodane diterpene isolated from the cortices of Croton cajucara (Euphorbiaceae). This compound possesses anti-inflammatory activity and inhibits bee venom phospholipase A2 in vitro.
Applications De Recherche Scientifique
Chemical Properties and Structure
Cajucarinolide is classified as a clerodane-type diterpene. Its structural characteristics contribute to its biological activity, making it a subject of interest in pharmacological studies. The compound has been shown to exhibit significant anti-inflammatory properties, which are attributed to its ability to inhibit specific enzymes and pathways involved in inflammation.
Anti-Inflammatory Activity
This compound has been documented to possess potent anti-inflammatory effects. Research indicates that it inhibits bee venom phospholipase A2 in vitro, which plays a crucial role in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases .
Cytotoxic Effects
Studies have reported moderate cytotoxic activity against K562 leukemia cells with an IC50 ranging from 33 μM to 43 μM . This property indicates that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy against various cancer cell lines.
Gastroprotective Effects
This compound has been associated with gastroprotective properties. Research involving the essential oil from Croton cajucara demonstrates its effectiveness in experimental gastric ulcer models, suggesting that this compound may contribute to these protective effects .
Case Study 1: Anti-Inflammatory Mechanisms
In a study examining the anti-inflammatory activity of this compound, researchers found that it significantly reduced inflammation markers in animal models. The compound's ability to modulate inflammatory pathways highlights its potential for developing new anti-inflammatory drugs .
Case Study 2: Cancer Cell Line Studies
Another research project focused on the cytotoxic effects of this compound against leukemia cells. The findings indicated that the compound induces apoptosis in these cells, suggesting its viability as a lead compound for cancer treatment .
Comparative Analysis of Biological Activities
| Activity Type | This compound | Other Compounds |
|---|---|---|
| Anti-Inflammatory | Yes | Yes (e.g., curcumin) |
| Cytotoxicity | Moderate | High (e.g., doxorubicin) |
| Gastroprotective | Yes | Yes (e.g., misoprostol) |
Conclusion and Future Directions
This compound exhibits promising pharmacological properties that warrant further exploration. Its anti-inflammatory and cytotoxic effects position it as a candidate for drug development targeting inflammatory diseases and cancer. Future research should focus on elucidating the mechanisms of action, optimizing its efficacy, and conducting clinical trials to assess its therapeutic potential.
Propriétés
Numéro CAS |
147742-03-8 |
|---|---|
Formule moléculaire |
C19H22O6 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
5'-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C19H22O6/c1-9-5-11(20)6-14-12(9)4-3-10(2)19(14)8-15(24-18(19)23)13-7-16(21)25-17(13)22/h5,7,10,12,14-16,21H,3-4,6,8H2,1-2H3 |
Clé InChI |
KDHLKFOOPWLPCD-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C13CC(OC3=O)C4=CC(OC4=O)O)CC(=O)C=C2C |
SMILES canonique |
CC1CCC2C(C13CC(OC3=O)C4=CC(OC4=O)O)CC(=O)C=C2C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Cajucarinolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















